molecular formula C19H21FN4O4S B11010346 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide

Cat. No.: B11010346
M. Wt: 420.5 g/mol
InChI Key: XVIPSEYLZBWZFB-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group, an oxo group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as triethylamine.

    Attachment of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Incorporation of the Pyridinyl Group: The pyridinyl group can be attached through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted piperazine derivatives.

Scientific Research Applications

4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide
  • 4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide
  • 4-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide

Uniqueness

The presence of the fluorine atom in 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21FN4O4S

Molecular Weight

420.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C19H21FN4O4S/c20-15-4-6-16(7-5-15)29(27,28)24-13-11-23(12-14-24)19(26)9-8-18(25)22-17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2,(H,21,22,25)

InChI Key

XVIPSEYLZBWZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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